4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol
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Overview
Description
4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol typically involves several steps:
Formation of the Benzodioxole Moiety: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the Ethenyl Group:
Methoxylation: The final step involves the methoxylation of the phenol group, which can be achieved using dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biochemical processes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring, modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce ethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
Biologically, this compound has been studied for its potential antioxidant properties. The presence of the methoxy and benzodioxole groups suggests it could scavenge free radicals, making it a candidate for further research in oxidative stress-related diseases.
Medicine
In medicine, derivatives of this compound are being explored for their potential anticancer properties. The benzodioxole moiety is known to interact with various biological targets, and modifications to this structure could lead to new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its unique structural features allow for the creation of products with specific desired properties.
Mechanism of Action
The mechanism by which 4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol exerts its effects involves its interaction with various molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-2-methoxyphenol: Similar structure but lacks the benzodioxole ring.
4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]phenol: Similar structure but lacks the methoxy group on the phenol ring.
Uniqueness
The uniqueness of 4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol lies in its combination of the benzodioxole moiety with the ethenyl and methoxy groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C18H18O6 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O6/c1-20-14-8-11(5-7-13(14)19)4-6-12-9-15(21-2)17-18(16(12)22-3)24-10-23-17/h4-9,19H,10H2,1-3H3/b6-4+ |
InChI Key |
UPAMONOQQQWURV-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=C3C(=C2OC)OCO3)OC)O |
Origin of Product |
United States |
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